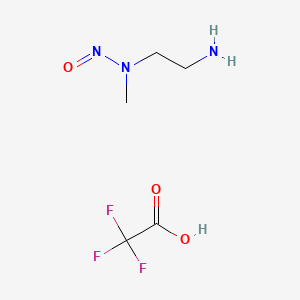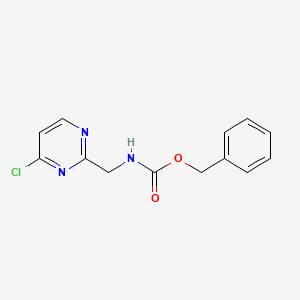
Benzyl ((4-chloropyrimidin-2-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl ((4-chloropyrimidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C13H12ClN3O2 and a molecular weight of 277.71 g/mol It is a derivative of carbamic acid and contains a benzyl group attached to a pyrimidine ring substituted with a chlorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((4-chloropyrimidin-2-yl)methyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-chloropyrimidine-2-methanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Benzyl ((4-chloropyrimidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl ((4-chloropyrimidin-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzyl ((4-chloropyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The pyrimidine ring may also interact with nucleic acids or proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
Benzyl carbamate: Similar structure but lacks the pyrimidine ring.
4-Chloropyrimidine-2-methanol: Contains the pyrimidine ring but lacks the carbamate group.
Phenylmethyl carbamate: Similar to benzyl carbamate but with a phenyl group instead of a benzyl group.
Uniqueness
Benzyl ((4-chloropyrimidin-2-yl)methyl)carbamate is unique due to the presence of both the benzyl carbamate and the chloropyrimidine moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above .
特性
分子式 |
C13H12ClN3O2 |
|---|---|
分子量 |
277.70 g/mol |
IUPAC名 |
benzyl N-[(4-chloropyrimidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H12ClN3O2/c14-11-6-7-15-12(17-11)8-16-13(18)19-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,16,18) |
InChIキー |
OHBNBELKDQYRJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NC=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


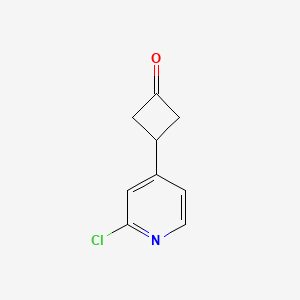
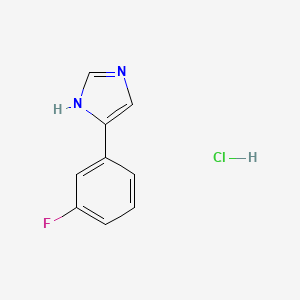
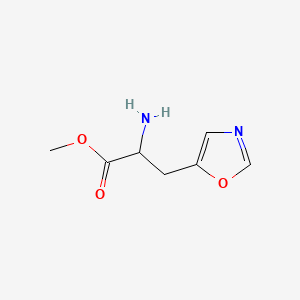
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)
![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)

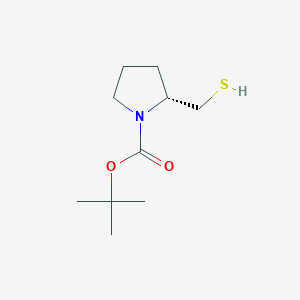
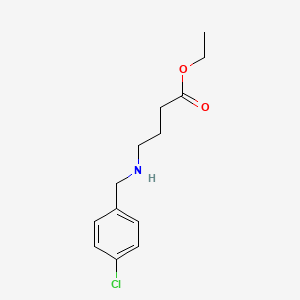
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
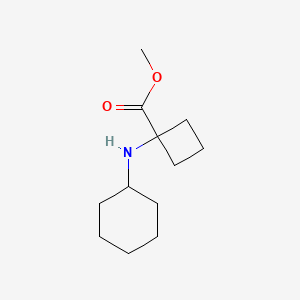
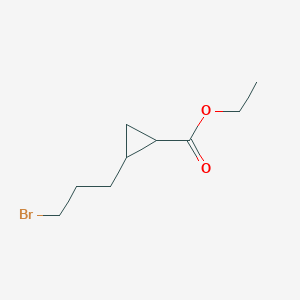
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)

